molecular formula C11H11ClFN3 B8448191 5-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-4-amine

5-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No. B8448191
M. Wt: 239.67 g/mol
InChI Key: NREHVHRBQIIGAJ-UHFFFAOYSA-N
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Patent
US08754115B2

Procedure details

A mixture of N-[5-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-4-yl]carbamate (i.e. the product of Step E) (7.07 g, 23.8 mmol) and aqueous sodium hydroxide (1 N, 70 mL) in methanol (70 mL) was heated at reflux for 20 h. The reaction mixture was concentrated under reduced pressure, diluted with water and extracted with ethyl acetate (2×30 mL). The combined organic layers were extracted with hydrochloric acid (1 N, 2×30 mL), and the pH of the combined aqueous extracts was adjusted to 10 with the addition of sodium hydroxide (1 N). The aqueous mixture was extracted with ethyl acetate (2×40 mL). The combined organic extracts were washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated under reduced pressure to provide the title compound as a viscous yellow oil (4.36 g).
Name
N-[5-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-4-yl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[N:13]([CH3:14])[N:12]=[C:11]([CH3:15])[C:10]=1[NH:16]C(=O)[O-].ClC1C=C(F)C=CC=1C1N(C)N=C(C)C=1NC(=O)OC.[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[N:13]([CH3:14])[N:12]=[C:11]([CH3:15])[C:10]=1[NH2:16] |f:2.3|

Inputs

Step One
Name
N-[5-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-4-yl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)C1=C(C(=NN1C)C)NC([O-])=O
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)C1=C(C(=NN1C)C)NC(OC)=O
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×30 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers were extracted with hydrochloric acid (1 N, 2×30 mL)
ADDITION
Type
ADDITION
Details
the pH of the combined aqueous extracts was adjusted to 10 with the addition of sodium hydroxide (1 N)
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate (2×40 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)F)C1=C(C(=NN1C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.